2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Overview
Description
2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of sulfonyl, benzothiazole, and piperazine moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been found to interact with the D4 dopamine receptor .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given the potential interaction with the d4 dopamine receptor, it may influence dopaminergic signaling pathways .
Result of Action
If it interacts with the d4 dopamine receptor, it could potentially influence neuronal signaling and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Preparation of the Piperazine Derivative: The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and an appropriate halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting 4-chlorobenzenesulfonyl chloride with the intermediate compound containing the piperazine and benzothiazole moieties.
Final Coupling: The final product is obtained by coupling the sulfonylated intermediate with ethanone under basic or acidic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include sulfides, thiols, or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in a diverse array of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one: Lacks the methyl group on the benzothiazole ring.
2-(4-Chlorobenzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one: Lacks both the methoxy and methyl groups on the benzothiazole ring.
2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-1-yl]ethan-1-one: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
The presence of both the methoxy and methyl groups on the benzothiazole ring, along with the piperazine moiety, makes 2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one unique. These structural features may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-14-3-8-17(29-2)19-20(14)30-21(23-19)25-11-9-24(10-12-25)18(26)13-31(27,28)16-6-4-15(22)5-7-16/h3-8H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQYJUEPQCSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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